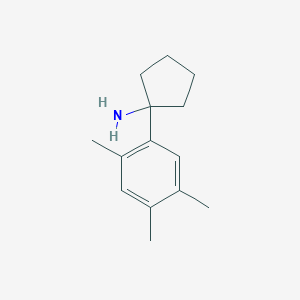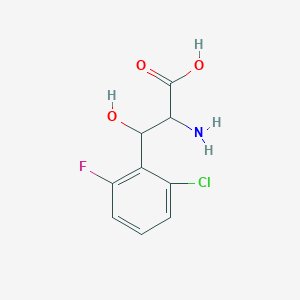
2-Amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid is a complex organic compound that features both amino and hydroxyl functional groups attached to a propanoic acid backbone. The presence of chlorine and fluorine atoms on the phenyl ring adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable aromatic precursor to introduce chlorine and fluorine atoms. This is followed by the formation of the amino and hydroxyl groups through nucleophilic substitution and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents are often employed to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-chlorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(2-bromophenyl)-3-hydroxypropanoic acid
Uniqueness
The unique combination of chlorine and fluorine atoms on the phenyl ring of 2-Amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid distinguishes it from other similar compounds. This specific arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H9ClFNO3 |
|---|---|
Molecular Weight |
233.62 g/mol |
IUPAC Name |
2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClFNO3/c10-4-2-1-3-5(11)6(4)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15) |
InChI Key |
UDVPHALCTWCXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(C(=O)O)N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



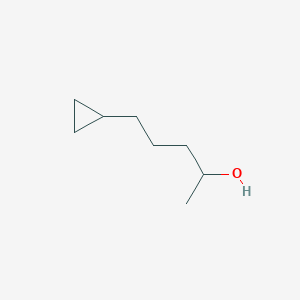
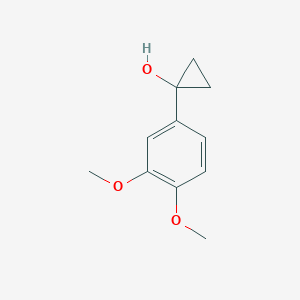

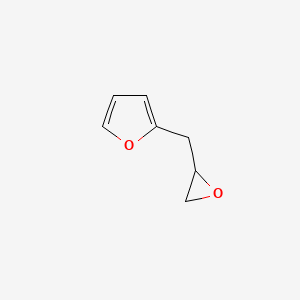
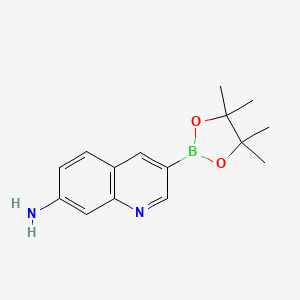
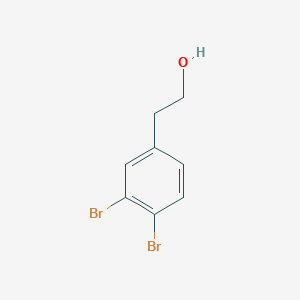
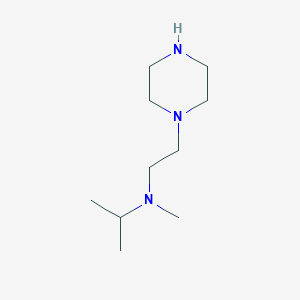
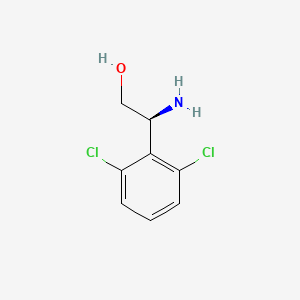
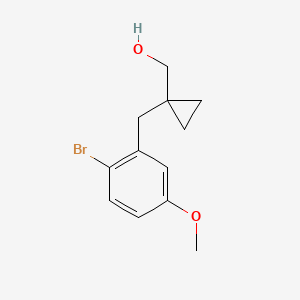
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)

![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
